

# Comparative DFT Studies of 1,4,7-Trithiacyclononane Conformers: A Detailed Analysis

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## Compound of Interest

Compound Name: 1,4,7-Trithiacyclononane

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A comprehensive review of computational studies on the conformational preferences of **1,4,7-trithiacyclononane** ([1]aneS<sub>3</sub>) reveals a complex energetic landscape influenced by the choice of theoretical methodology. This guide synthesizes findings from various Density Functional Theory (DFT) and molecular mechanics studies to provide researchers, scientists, and drug development professionals with a comparative analysis of the molecule's key conformers.

The conformational flexibility of **1,4,7-trithiacyclononane**, a fundamental macrocyclic ligand in coordination chemistry, has been a subject of considerable research. Computational methods, particularly DFT, have proven invaluable in elucidating the subtle energetic differences between its various spatial arrangements. The primary conformers of interest are those with C<sub>1</sub>, C<sub>2</sub>, and C<sub>3</sub> symmetry.

## Conformational Energy Landscape

Early studies employing molecular mechanics (MM2) suggested a C<sub>1</sub> symmetry conformation as the global minimum, with the C<sub>3</sub> and C<sub>2</sub> conformers calculated to be only slightly higher in energy, at 0.03 and 1.78 kcal mol<sup>-1</sup> respectively.[2] However, subsequent and more rigorous DFT calculations have refined this energy ordering.

DFT studies, utilizing functionals such as BP86, have consistently shown that the C<sub>2</sub> and C<sub>1</sub> conformations are the low-energy conformers, while the C<sub>3</sub> conformation lies significantly

higher in energy, by more than 4.0 kcal mol<sup>-1</sup>.<sup>[2]</sup> This finding is in agreement with second-order Møller-Plesset (MP2) ab initio calculations, lending further credence to the DFT results.<sup>[2]</sup>

Interestingly, experimental data from gas electron diffraction (GED) studies favor the C<sub>1</sub> model as providing the best fit, with the C<sub>2</sub> model being only slightly poorer.<sup>[3][4]</sup> The C<sub>3</sub> conformation, which is observed in the crystalline state, provided a significantly worse fit to the GED data.<sup>[3][4][5][6]</sup> This discrepancy between the solid-state structure and the gas-phase and computationally predicted low-energy structures highlights the importance of considering environmental effects in conformational analysis.

## Quantitative Comparison of Conformers

The following table summarizes the relative energies of the key conformers of **1,4,7-trithiacyclononane** as determined by different computational methods.

Computational Method	Conformer (Symmetry)	Relative Energy (kcal mol <sup>-1</sup> )	Reference
MM2(91)	C <sub>1</sub>	0.00	<sup>[2]</sup>
C <sub>3</sub>	0.03	<sup>[2]</sup>	
C <sub>2</sub>	1.78	<sup>[2]</sup>	
DFT (BP86)	C <sub>2</sub> and C <sub>1</sub>	Low-energy conformers	<sup>[2]</sup>
C <sub>3</sub>	> 4.0	<sup>[2]</sup>	
MM2	C <sub>1</sub>	Global Minimum	<sup>[3][4]</sup>
C <sub>3</sub>	+0.03 (relative to C <sub>1</sub> )	<sup>[4]</sup>	
C <sub>2</sub>	+1.98 (relative to C <sub>1</sub> )	<sup>[3][4]</sup>	

## Experimental and Computational Methodologies

### Experimental Protocols

- Gas Electron Diffraction (GED): The molecular structure of **1,4,7-trithiacyclononane** in the gas phase has been investigated using GED.<sup>[3][4]</sup> In these experiments, a beam of high-

energy electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is analyzed to determine the molecular geometry. Different structural models (e.g.,  $C_1$ ,  $C_2$ ,  $C_3$ , and  $D_3$  symmetries) are then fitted to the experimental data to identify the most probable conformation.<sup>[3][4]</sup>

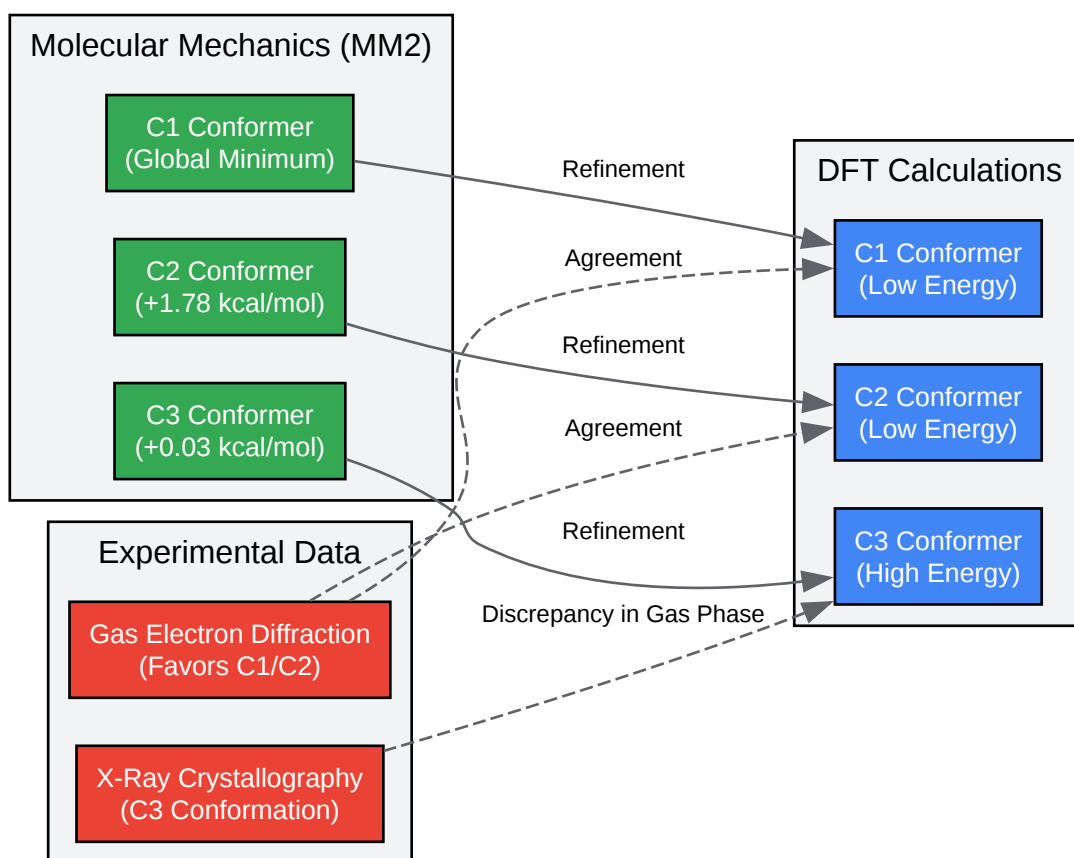
- Single-Crystal X-ray Diffraction: The solid-state structure of **1,4,7-trithiacyclononane** has been determined by single-crystal X-ray diffraction.<sup>[5][6]</sup> This technique provides precise atomic coordinates of the molecule in its crystalline form, revealing a  $C_3$  conformation with the sulfur atoms oriented in an endodentate fashion.<sup>[5][6]</sup>

## Computational Protocols

- Molecular Mechanics (MM): Initial conformational searches are often performed using molecular mechanics force fields, such as MM2(91).<sup>[2]</sup> This method provides a rapid exploration of the potential energy surface to identify a broad range of possible conformers.
- Density Functional Theory (DFT): The geometries of the conformers identified by molecular mechanics are then typically optimized at a higher level of theory, such as DFT. Various functionals, including BP86, have been employed for this purpose.<sup>[2]</sup> DFT calculations provide more accurate relative energies and structural parameters compared to molecular mechanics. The general workflow for DFT calculations involves geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface.

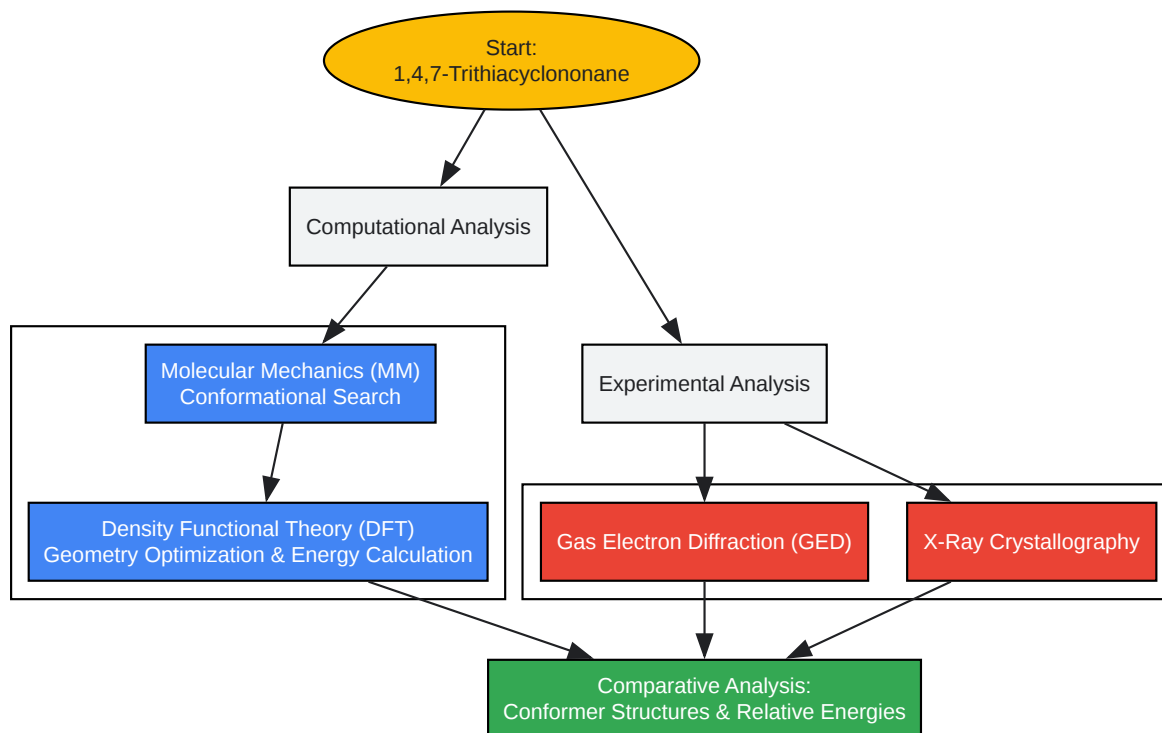
## Visualizing Conformational Relationships and Experimental Workflow

To better understand the relationships between the different conformers and the workflow for their analysis, the following diagrams are provided.



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Caption: Relationship between conformers determined by different methods.



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Caption: Workflow for conformational analysis of **1,4,7-trithiacyclononane**.

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